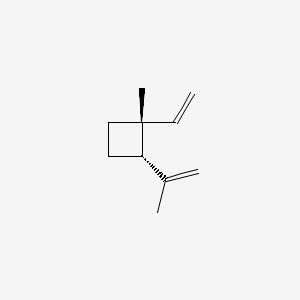
5-Methoxy-4-methyl-2-((4-nitro-2-(phenylsulphonyl)phenyl)azo)benzenediazonium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4-methyl-2-((4-nitro-2-(phenylsulphonyl)phenyl)azo)benzenediazonium hydrogen sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming diverse chemical products .
Preparation Methods
The synthesis of 5-Methoxy-4-methyl-2-((4-nitro-2-(phenylsulphonyl)phenyl)azo)benzenediazonium hydrogen sulphate typically involves multiple stepsIndustrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Scientific Research Applications
5-Methoxy-4-methyl-2-((4-nitro-2-(phenylsulphonyl)phenyl)azo)benzenediazonium hydrogen sulphate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with various molecular targets and pathways. Its diazonium group allows it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is harnessed in various applications, from chemical synthesis to biological studies .
Comparison with Similar Compounds
Compared to other similar compounds, 5-Methoxy-4-methyl-2-((4-nitro-2-(phenylsulphonyl)phenyl)azo)benzenediazonium hydrogen sulphate stands out due to its unique combination of functional groups. Similar compounds include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-methyl-4-nitrobenzenediazonium These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and properties .
Properties
CAS No. |
94276-10-5 |
|---|---|
Molecular Formula |
C20H17N5O9S2 |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
2-[[2-(benzenesulfonyl)-4-nitrophenyl]diazenyl]-5-methoxy-4-methylbenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C20H16N5O5S.H2O4S/c1-13-10-18(17(22-21)12-19(13)30-2)24-23-16-9-8-14(25(26)27)11-20(16)31(28,29)15-6-4-3-5-7-15;1-5(2,3)4/h3-12H,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
QQYUAESMTJXEPV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1OC)[N+]#N)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


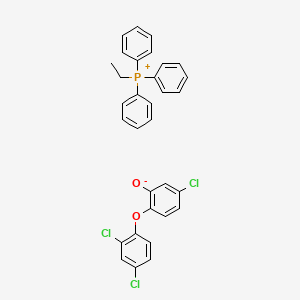
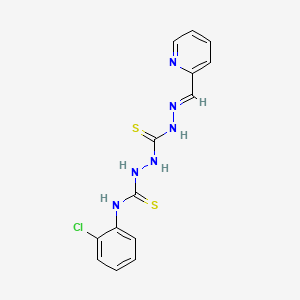
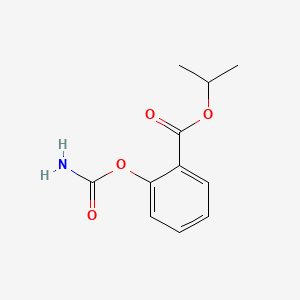
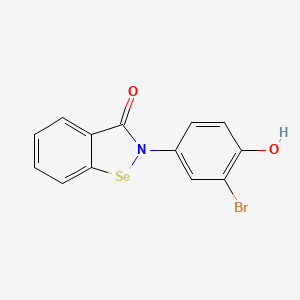

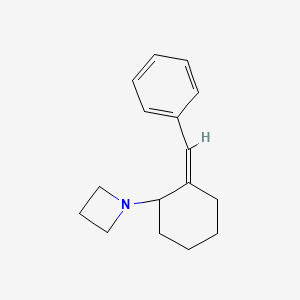
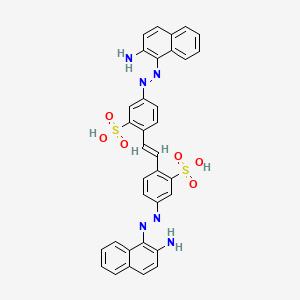
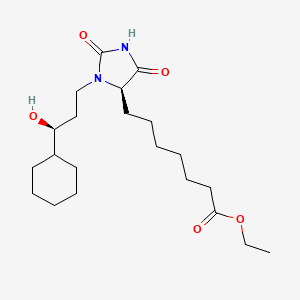
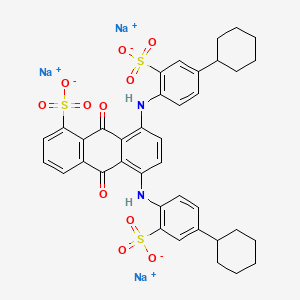
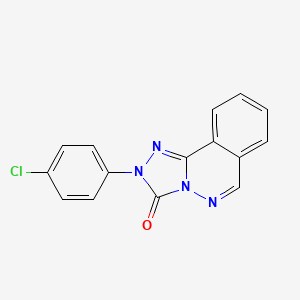
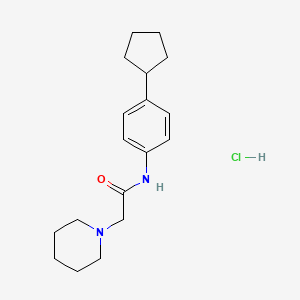
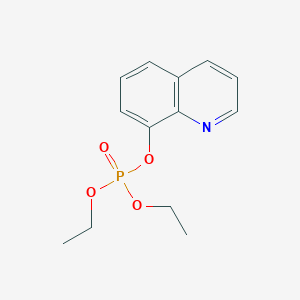
![disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate](/img/structure/B12710952.png)
